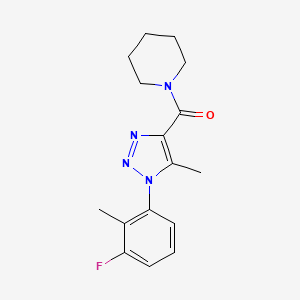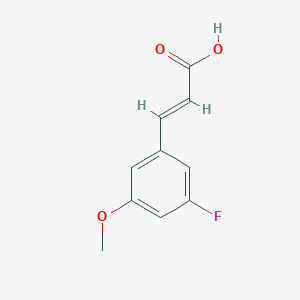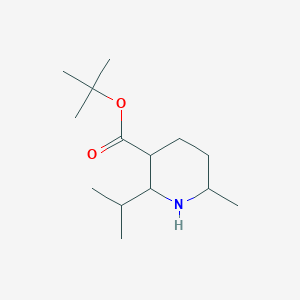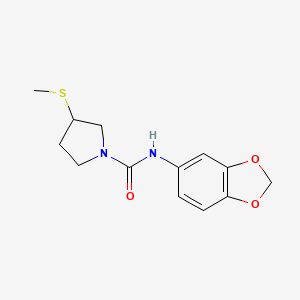![molecular formula C14H26N2O2 B2639732 Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1305022-73-4](/img/structure/B2639732.png)
Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C11H20N2O2 . It is a powder in physical form . The compound is also known by its IUPAC name, tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic framework, which includes a three-membered ring and a six-membered ring . The molecular weight of the compound is 212.29 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that similar compounds are used in the preparation of various derivatives for pharmaceutical research .Physical And Chemical Properties Analysis
This compound is a powder in its physical form . It has a molecular weight of 212.29 . The compound is stored at room temperature .Applications De Recherche Scientifique
Toxicokinetics of ETBE
A study conducted on the toxicokinetics of ethyl tert-butyl ether (ETBE), a compound structurally related to the one , examined its uptake, distribution, metabolism, and elimination in humans. Volunteers were exposed to ETBE vapor, and the study evaluated the respiratory uptake, exhalation, and metabolism to tert-butyl alcohol (TBA) and acetone. This research is relevant for understanding how similar compounds are processed by the human body and the potential for further metabolism or elimination routes (Nihlen, Löf, & Johanson, 1998).
Antipsychotic-Like Activity
Another study investigated the antipsychotic-like activity of a muscarinic receptor ligand, showcasing the potential for compounds with similar structures to exhibit significant pharmacological effects. The ligand, with structural features reminiscent of the compound , showed partial agonist effects at muscarinic receptors and inhibited certain behaviors in models relevant to schizophrenia, suggesting a novel approach for the medical treatment of psychiatric conditions (Bymaster et al., 1998).
Antidepressant Potential of Tropane Compounds
Research on the antidepressant potential of novel tropane compounds, which are structurally related to the compound , demonstrated their efficacy in models predictive of antidepressant activity. These compounds, selective inhibitors of serotonin or dopamine uptake, showed dose-dependent decreases in immobility in the forced swimming test, indicative of antidepressant-like effects. This suggests the potential therapeutic use of such compounds in treating depression (Hemby et al., 1997).
MTBE Exposure and Pharmacokinetics
A study on the pharmacokinetics of methyl tertiary-butyl ether (MTBE) in humans after exposure via dermal, oral, and inhalation routes provided insights into its absorption, metabolism, and excretion. The findings, particularly regarding metabolism to tertiary-butyl alcohol (TBA) and the relatively low urinary excretion of both MTBE and TBA, are relevant for understanding the behavior of structurally similar compounds in the body. The study's approach to assessing exposure from environmental contaminants can be applied to related research on similar chemical entities (Nihlen, Löf, & Johanson, 1998).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-5-15-10-8-11-6-7-12(9-10)16(11)13(17)18-14(2,3)4/h10-12,15H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXKLAYCTDTUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC2CCC(C1)N2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



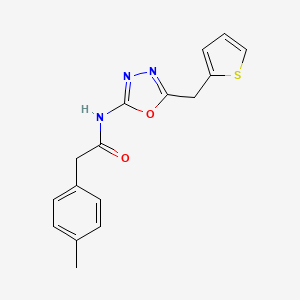

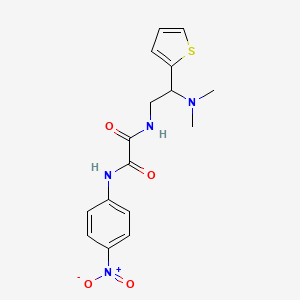
![2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2639655.png)

